molecular formula C9H9ClO B8628728 7-Chloroisochroman

7-Chloroisochroman

Cat. No.: B8628728
M. Wt: 168.62 g/mol
InChI Key: ODVBJODROBMGGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloroisochroman (C₉H₉ClO) is a chlorinated derivative of isochroman, a bicyclic aromatic compound consisting of a benzene ring fused to a dihydropyran moiety.

Properties

Molecular Formula

C9H9ClO

Molecular Weight

168.62 g/mol

IUPAC Name

7-chloro-3,4-dihydro-1H-isochromene

InChI

InChI=1S/C9H9ClO/c10-9-2-1-7-3-4-11-6-8(7)5-9/h1-2,5H,3-4,6H2

InChI Key

ODVBJODROBMGGB-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=C1C=CC(=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of 7-Chloroisochroman

The following compounds share structural or functional similarities with this compound:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent Core Structure Notable Properties/Applications Reference
This compound C₉H₉ClO 168.62 Cl at C7 Isochroman (benzopyran) Hypothesized enhanced lipophilicity vs. non-chlorinated analogs -
7-Methoxy-4-Isochromanone C₁₀H₁₀O₃ 178.18 OMe at C7 Isochromanone Ketone group increases polarity; potential synthetic intermediate
7-Chloroquinoline C₁₀H₈ClN 177.63 Cl at C7 Quinoline (aza-aromatic) Antimalarial precursor; high LogP (3.2) due to Cl substitution
7-Chloronaphthalen-1-amine C₁₀H₈ClN 177.63 Cl at C7, NH₂ at C1 Naphthalene Amine group enables functionalization; used in dye synthesis

Physicochemical Properties

  • Lipophilicity: Chlorine substituents increase LogP values (e.g., 7-Chloroquinoline: LogP 3.2 vs. unsubstituted quinoline: LogP 2.03). This trend suggests this compound would exhibit higher lipophilicity than non-chlorinated isochromans.
  • Melting Points: Chlorinated aromatics often have higher melting points due to stronger intermolecular forces. For instance, 7-chloroquinolin-4-amine derivatives melt at 160–227°C , whereas methoxy-substituted isochromans (e.g., 7-Methoxy-4-Isochromanone) are likely liquids or lower-melting solids.

Spectroscopic Characterization

  • NMR: Chlorine substituents deshield adjacent protons, as seen in 7-chloroquinoline derivatives (δ 8.5–9.0 ppm for aromatic protons ).
  • Mass Spectrometry: HRMS data for 7-chloroquinoline (exact mass 177.0345 g/mol ) align with theoretical values, demonstrating the utility of HRMS in confirming chloro-substituted structures.

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